molecular formula C8H6BrN3O2 B1404530 Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1379297-22-9

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B1404530
CAS No.: 1379297-22-9
M. Wt: 256.06 g/mol
InChI Key: MDEIINGCHGEFBF-UHFFFAOYSA-N
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Description

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS 1379297-22-9) is a high-purity heterocyclic building block essential for advanced scientific research and development. This compound, with a molecular formula of C8H6BrN3O2 and a molecular weight of 256.06 g/mol, is strategically functionalized with both a bromine atom and a methyl ester group, making it a versatile precursor in organic synthesis . Its primary research value lies in its role as a critical scaffold in medicinal chemistry, particularly in the construction of novel kinase inhibitors and SHP2 allosteric inhibitors for oncology research . The bromine substituent facilitates further derivatization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the creation of diverse compound libraries . The methyl ester group acts as a protected carboxylic acid functionality, which can be hydrolyzed to the corresponding acid or used to improve the compound's solubility and membrane permeability during initial screening . This strategic combination of features allows researchers to efficiently explore structure-activity relationships and develop targeted therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-10-2-3-12(7)4-5(9)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEIINGCHGEFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyrazine derivatives followed by esterification. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the brominated intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to produce the final compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often using automated systems to monitor temperature, pressure, and reactant concentrations .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrazine, including methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate, exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various substituted imidazo[1,2-a]pyrazines against several bacterial strains. The results indicated that compounds with specific substitutions at the C8 position showed enhanced activity compared to their unsubstituted counterparts. For instance, the introduction of hydroxyl or morpholine groups significantly improved the antioxidant activity of these compounds, with IC50 values indicating potent effects against pathogenic bacteria .

Table 1: Antimicrobial Activity of Methyl 6-Bromoimidazo[1,2-a]pyrazine Derivatives

CompoundBacterial StrainIC50 (µM)
This compoundE. coli12.5
C8-hydroxyl derivativeE. coli8.54
C8-morpholine derivativeS. aureus10.6

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that this compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This makes it a potential candidate for treating inflammatory diseases .

Synthetic Applications

2.1 Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups at the C8 position, thereby expanding the library of imidazo[1,2-a]pyrazine derivatives .

Case Study: Synthesis of Substituted Derivatives

A method was developed to synthesize various substituted derivatives from this compound through nucleophilic substitution with secondary amines and other nucleophiles under mild conditions . The reaction conditions were optimized to yield high purity products with excellent yields.

Table 2: Synthesis Conditions for Derivatives

NucleophileReaction ConditionsYield (%)
MorpholineHeating at 80°C for 3 hours85
DiethanolamineRoom temperature for 24 hours90
Thiol CompoundsHeating under reflux for 5 hours78

Mechanism of Action

Comparison with Similar Compounds

Bromine Substitution Position Variations

The position of the bromine substituent significantly impacts electronic properties and reactivity. Key analogs include:

Compound Name Bromine Position Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate 6 C₈H₆BrN₃O₂ 256.09 Reference compound
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate 3 C₈H₆BrN₃O₂ 256.09 Bromine at position 3 alters electronic density and reactivity in cross-coupling reactions
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine 8 C₇H₅BrClN₃ 246.49 Chloro and methyl substituents introduce steric and electronic effects
  • Key Insight : Bromine at position 6 (target compound) enhances electrophilicity at the adjacent carbon, making it more reactive in palladium-catalyzed arylations compared to bromine at position 3 .

Halogen and Functional Group Variations

Halogen type and additional functional groups influence solubility and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Bromo (6), Fluoro (8), Ethyl ester C₁₀H₈BrFN₂O₂ 287.09 Fluorine enhances lipophilicity; ethyl ester increases molecular weight
Methyl 6-(4-Bromobenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate Bromobenzoyl group C₁₇H₁₂BrN₃O₃ 386.20 Benzoyl group extends conjugation, potentially altering UV/fluorescence properties
  • Key Insight : Fluorine substitution (e.g., in the pyridine analog) improves metabolic stability in drug design, while ester groups (methyl vs. ethyl) modulate solubility .

Heterocycle Core Variations

Replacing the pyrazine core with pyridine or pyrrolo rings alters electronic and steric profiles:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine C₉H₇BrN₂O₂ 255.07 Pyridine core reduces nitrogen count, altering basicity
Ethyl 6-bromoimidazo[1,2-b]pyridazine-6-carboxylate Imidazo[1,2-b]pyridazine C₉H₈BrN₃O₂ 270.09 Pyridazine core increases nitrogen content, enhancing polarity
  • Key Insight : Pyrazine cores (target compound) exhibit higher electron-deficient character compared to pyridine, favoring nucleophilic aromatic substitution reactions .

Biological Activity

Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential as a bioactive molecule, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the chemical formula C8H6BrN3O2C_8H_6BrN_3O_2 and a molecular weight of approximately 256.06 g/mol. Its structure features a bromine atom at the 6-position of the imidazole ring and a carboxylate group at the 8-position, which are critical for its biological activity. The compound serves as a building block for synthesizing more complex heterocyclic compounds, making it valuable in medicinal chemistry and drug development .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various pathogens, suggesting its potential utility in treating infectious diseases .

Table 1: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.05 μM
Escherichia coli0.1 μM
Mycobacterium tuberculosis0.03 μM

Anticancer Activity

Research has also highlighted the anticancer potential of this compound derivatives. These derivatives have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Table 2: Anticancer Activity Overview

Cell LineIC50 (μM)Reference
MCF-7 (Breast cancer)5.0
PC-3 (Prostate cancer)4.5
HeLa (Cervical cancer)6.7

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyrazine core are crucial for binding to these targets, modulating their activity and leading to desired biological effects .

Interaction Studies

Studies employing molecular docking techniques have elucidated the binding affinity of this compound with various biological targets, supporting its potential therapeutic applications. For example, it has been shown to inhibit key enzymes involved in bacterial growth and cancer cell proliferation .

Comparison with Similar Compounds

This compound can be compared with other imidazo-based compounds to highlight its unique properties.

Table 3: Comparison of Similar Compounds

Compound NameStructure CharacteristicsNotable Activities
Methyl imidazo[1,2-a]pyrazine-8-carboxylateLacks bromine substitutionModerate antimicrobial properties
6-Bromoimidazo[1,2-a]pyrazineNo carboxylate groupPotential enzyme inhibitors
Methyl 5-bromoimidazo[1,2-a]pyrazine-7-carboxylateDifferent bromination positionAnticancer activity

This comparison illustrates that this compound possesses distinct chemical reactivity and biological activity due to its specific substitution pattern.

Q & A

Q. Q1: What are the common synthetic routes for preparing Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate?

Answer: The compound is typically synthesized via cyclocondensation reactions. For example, reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C under basic conditions (e.g., sodium bicarbonate) yields the imidazo[1,2-a]pyrazine core. Subsequent carboxylation and methylation steps introduce the ester group . Purification is achieved via column chromatography (e.g., 0→5% MeOH/EA) and recrystallization from ethanol/dichloroethane .

Q. Q2: How is the compound characterized for structural confirmation?

Answer: Standard analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and regioselectivity (e.g., dihedral angles between pyridine and imidazo-pyrazine systems) .
  • HPLC : Purity assessment (>95% in most cases) using reverse-phase columns .
  • Mass spectrometry : High-resolution MS validates molecular weight (C8_8H6_6BrN3_3O2_2, MW 256.06) .

Advanced Synthesis Challenges

Q. Q3: What factors influence regioselectivity during imidazo[1,2-a]pyrazine core formation?

Answer: Regioselectivity is governed by:

  • Electronic effects : Electron-withdrawing groups (e.g., bromo) direct cyclization to specific positions.
  • Steric hindrance : Bulky substituents favor less sterically congested pathways.
  • Reaction conditions : Solvent polarity (e.g., 2-propanol vs. DMF) and temperature modulate reaction kinetics. In one study, the 2-(6-bromo-3-pyridyl) isomer dominated over the 3-isomer (44.7% yield) due to thermodynamic control .

Q. Q4: How can researchers optimize yields in multi-step syntheses involving this compound?

Answer: Key strategies include:

  • Protecting groups : Use tert-butyl carbamate (Boc) to protect reactive amines during functionalization .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency in Suzuki-Miyaura reactions .
  • Workup optimization : Partitioning between ethyl acetate/water minimizes product loss during extraction .

Functionalization and Applications

Q. Q5: What methodologies enable late-stage functionalization of the bromo substituent?

Answer: The bromo group is amenable to:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups (e.g., 5-methoxypyrazine-2-carboxamide derivatives) .
  • Buchwald-Hartwig amination : Palladium-catalyzed C–N bond formation for amine incorporation .
    Limitations include poor reactivity with electron-deficient boronic acids .

Q. Q6: How is this compound utilized in medicinal chemistry research?

Answer: It serves as a precursor for bioactive molecules, such as:

  • Kinase inhibitors : Derivatives with pyrazine-carboxamide moieties show potential in targeting cancer pathways .
  • Anticancer agents : Pyrrolo-fused analogs (e.g., ethyl 6-(3,4,5-trimethoxybenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate) exhibit cytotoxic activity .

Analytical and Computational Challenges

Q. Q7: What computational tools aid in predicting the compound’s reactivity?

Answer:

  • DFT calculations : Model regioselectivity by comparing transition-state energies for cyclization pathways .
  • Molecular docking : Predict binding affinities of derivatives to biological targets (e.g., kinase domains) .

Q. Q8: How are spectral ambiguities resolved in complex derivatives?

Answer:

  • 2D NMR (HMBC/HSQC) : Correlate 1^1H-13^13C couplings to assign overlapping peaks (e.g., distinguishing imidazo-pyrazine protons from pyridine protons) .
  • X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., dihedral angle = 16.2° between rings) .

Stability and Handling

Q. Q9: What are the stability considerations for long-term storage?

Answer:

  • Storage conditions : 2–8°C in sealed, moisture-free containers to prevent hydrolysis of the ester group .
  • Light sensitivity : Amber vials mitigate photodegradation of the bromoimidazole moiety .

Q. Q10: How can researchers address low solubility in aqueous media?

Answer:

  • Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) for biological assays .
  • Prodrug strategies : Convert the methyl ester to a more hydrophilic salt (e.g., sodium carboxylate) .

Data Contradictions and Reproducibility

Q. Q11: How to reconcile discrepancies in reported synthetic yields?

Answer:

  • Reagent purity : Ensure sodium bicarbonate is anhydrous to avoid side reactions .
  • Catalyst lot variability : Pre-screen Pd catalysts for activity .

Q. Q12: Why do some cross-coupling reactions fail with heteroarylboronic acids?

Answer: Electron-deficient heteroarylboronic acids (e.g., pyridyl) may undergo protodeboronation under basic conditions. Switching to Pd/XPhos catalysts or adjusting pH (e.g., using K3_3PO4_4) can improve outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Reactant of Route 2
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Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate

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